molecular formula C10H15NO B13185394 3-Cyclohexyl-3-methyloxirane-2-carbonitrile

3-Cyclohexyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13185394
M. Wt: 165.23 g/mol
InChI Key: OFNFUCQZTQWIGK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyloxirane ring, and a carbonitrile group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclohexylmethyl ketone with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-3-methyloxirane-2-carbonitrile is unique due to its combination of a cyclohexyl group, a methyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-cyclohexyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3

InChI Key

OFNFUCQZTQWIGK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCCCC2

Origin of Product

United States

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